5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a diethylamino phenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution with Diethylamino Phenyl Group: The diethylamino phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor such as 4-chloro-N,N-diethylaniline.
Introduction of the Thiol Group: The thiol group is typically introduced through a thiolation reaction, which can involve the use of thiourea or other sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of new pharmaceuticals. Its triazole ring is known for its biological activity, and the diethylamino phenyl group can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The thiol group can interact with metal ions in biological systems, potentially leading to novel therapeutic effects.
Industry
In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with metal ions or cysteine residues in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the diethylamino phenyl group, resulting in different chemical and biological properties.
5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the diethylamino group, affecting its solubility and reactivity.
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol: Similar but with a dimethylamino group instead of a diethylamino group, which can influence its pharmacokinetics and pharmacodynamics.
Uniqueness
5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the diethylamino phenyl group, which enhances its lipophilicity and potential biological activity. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-6-10(7-9-11)12-14-15-13(18)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIIWYUQLNIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392783 |
Source
|
Record name | 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669748-04-3 |
Source
|
Record name | 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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